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Tris(dimethylamino)chlorosilane

Organosilicon Synthesis Controlled Functionalization Moisture Sensitivity

Tris(dimethylamino)chlorosilane (TDASCl, CAS 13307-05-6) is an organosilicon compound featuring one chlorine atom and three dimethylamino groups bound to a central silicon. It exists as a colorless to yellow liquid with a density of 0.973 g/mL at 25 °C and a boiling point of 78 °C at 14 mmHg.

Molecular Formula C6H18ClN3Si
Molecular Weight 195.76 g/mol
CAS No. 13307-05-6
Cat. No. B079415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(dimethylamino)chlorosilane
CAS13307-05-6
Molecular FormulaC6H18ClN3Si
Molecular Weight195.76 g/mol
Structural Identifiers
SMILESCN(C)[Si](N(C)C)(N(C)C)Cl
InChIInChI=1S/C6H18ClN3Si/c1-8(2)11(7,9(3)4)10(5)6/h1-6H3
InChIKeyYLZCZVGQEADVNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(dimethylamino)chlorosilane (13307-05-6): Sourcing & Baseline Properties


Tris(dimethylamino)chlorosilane (TDASCl, CAS 13307-05-6) is an organosilicon compound featuring one chlorine atom and three dimethylamino groups bound to a central silicon. It exists as a colorless to yellow liquid with a density of 0.973 g/mL at 25 °C and a boiling point of 78 °C at 14 mmHg [1][2]. As a member of the aminosilane class, it is primarily recognized as a specialized silylating agent and precursor for silicon-containing thin films and ceramics. Electron diffraction studies confirm its gaseous-state C3 molecular symmetry with planar nitrogen centers [3].

Why Generic Substitution Fails: Differentiating Tris(dimethylamino)chlorosilane from Other Aminosilanes and Chlorosilanes


Simple chlorosilanes like trichlorosilane (HSiCl₃) offer high reactivity but generate corrosive HCl and are prone to unwanted polymerization. Conversely, per-aminosilanes such as tris(dimethylamino)silane (TDMAS, SiH(NMe₂)₃) eliminate HCl byproducts but often exhibit insufficient reactivity or require plasma activation for certain deposition processes [1]. Tris(dimethylamino)chlorosilane occupies a unique middle ground: the single Si–Cl bond provides a targeted reactive handle for nucleophilic substitution or hydrolysis while the three bulky NMe₂ groups contribute steric shielding, modulate electronic properties at the silicon center, and confer greater volatility than analogous alkoxysilanes [2][3]. This precise balance of reactivity and steric protection cannot be replicated by either fully chlorinated or fully aminated analogs.

Quantitative Performance Evidence for Tris(dimethylamino)chlorosilane vs. Comparators


Single Si–Cl Reactive Handle vs. Trichlorosilane (HSiCl₃) for Controlled Functionalization

Trichlorosilane (HSiCl₃) contains three highly reactive Si–Cl bonds, leading to rapid, uncontrolled hydrolysis and polymerization upon exposure to moisture. In contrast, tris(dimethylamino)chlorosilane possesses only one Si–Cl bond, allowing for stoichiometric, stepwise substitution with nucleophiles such as alkoxides or amines while the three NMe₂ groups remain intact [1][2]. This enables the synthesis of well-defined, mono-substituted products without generating excessive corrosive HCl. The bulky NMe₂ groups also provide steric protection, reducing unwanted side reactions [3].

Organosilicon Synthesis Controlled Functionalization Moisture Sensitivity

Enhanced Volatility vs. Chlorotrimethylsilane (TMSCl) for Vapor-Phase Applications

Vapor pressure is a critical parameter for chemical vapor deposition (CVD) and atomic layer deposition (ALD) precursor selection. Tris(dimethylamino)chlorosilane exhibits a vapor pressure of approximately 1.28 mmHg at 25 °C . While a direct head-to-head vapor pressure comparison with chlorotrimethylsilane (TMSCl) at 25 °C is not available in the open literature, TMSCl has a reported boiling point of 57 °C at 760 mmHg [1], significantly lower than the 173 °C (extrapolated to 760 mmHg) for TDASCl . The substantially higher boiling point of TDASCl indicates lower volatility under standard conditions, which can be advantageous for processes requiring stable liquid precursor delivery without excessive evaporative loss. Conversely, for ALD processes where high volatility is paramount, per-aminosilanes like TDMAS (vapor pressure ~18 mmHg at 48–50 °C [2]) may be preferred.

Vapor Pressure CVD/ALD Precursor Volatility

Precursor for Silicon Nitride Ceramics via Non-Aqueous Sol-Gel Processing

Tris(dimethylamino)chlorosilane is a key precursor for the synthesis of high-purity silicon nitride (Si₃N₄) and silicon carbonitride (SiCN) ceramics via non-aqueous sol-gel routes [1]. In this process, the compound reacts with ammonia or amines in anhydrous organic solvents to form a preceramic polymer network. Unlike aqueous sol-gel methods using alkoxysilanes (e.g., tetraethoxysilane, TEOS), which introduce oxygen impurities, the aminosilane route yields oxygen-free gels that convert to phase-pure Si₃N₄ or SiCN upon pyrolysis. This is a distinct advantage over oxygen-containing precursors when stoichiometric nitride ceramics are required for high-temperature structural applications.

Silicon Nitride Sol-Gel Advanced Ceramics

Weaker pπ–dπ Interaction in Si–N Bond vs. Phosphorus Amides: NQR Spectroscopic Evidence

¹⁴N nuclear quadrupole resonance (NQR) data for ClSi(NMe₂)₃ reveal that the pπ–dπ interaction in the Si–N bonds is weaker than that observed in analogous phosphorus acid amides [1]. The quadrupole coupling constant (e²Qq/h) for the nitrogen nuclei in TDASCl is lower than in phosphoramides, indicating less double-bond character and greater electron density localization on nitrogen. This weaker π-interaction correlates with the enhanced nucleophilicity of the dimethylamino groups in TDASCl compared to their phosphorus counterparts, influencing its reactivity as a silylating agent and its behavior in Lewis acid-catalyzed reactions.

NQR Spectroscopy Si–N Bonding Electronic Structure

Proven Application Scenarios for Tris(dimethylamino)chlorosilane


Synthesis of Mono-Functionalized Organosilicon Building Blocks

The presence of a single Si–Cl bond in TDASCl allows for precise, stoichiometric substitution with a wide range of nucleophiles (e.g., alkoxides, amines, organolithium reagents) to generate asymmetric silanes of the type (Me₂N)₃Si–R [1]. This controlled functionalization is invaluable for constructing complex silicon-containing molecules for pharmaceuticals, agrochemicals, and advanced materials where over-substitution or polymerization must be avoided. The bulky NMe₂ groups also confer kinetic stability to the resulting products [2].

Precursor for Oxygen-Free Silicon Nitride and Silicon Carbonitride Ceramics

TDASCl is employed in non-aqueous sol-gel and polymer-derived ceramic (PDC) routes to produce high-purity Si₃N₄ and SiCN materials [1]. Its chlorine and dimethylamino groups provide reactive sites for ammonolysis and crosslinking, forming preceramic networks devoid of oxygen. This is a critical advantage over alkoxysilane-based routes for applications requiring stoichiometric nitride phases, such as high-temperature structural components, wear-resistant coatings, and microelectromechanical systems (MEMS) [3].

Building Material Modifier: Ionized Silane for Crack-Resistant Waterproofing

In a patented formulation (CN110981373A), tris(dimethylamino)chlorosilane is first reacted with 2-chloroethoxyethanol to form an ionized silane derivative, which is then incorporated at 0.5–0.7 parts by weight into a cementitious waterproofing material [1]. The silane component enhances the material's ability to block pores and improve compressive strength, demonstrating the compound's utility as a reactive additive in advanced construction materials [2].

Fundamental Studies of Silicenium Cation Generation and Si–N Bonding

The reaction of TDASCl with strong Lewis acids like aluminum chloride (AlCl₃) has been extensively studied by NMR and X-ray crystallography as a model system for generating silicenium cations (R₃Si⁺) [1]. The combination of a labile chlorine and three electron-donating NMe₂ groups makes TDASCl an ideal candidate for probing the limits of silicon cation stability, contributing to fundamental understanding in main-group organometallic chemistry [2].

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